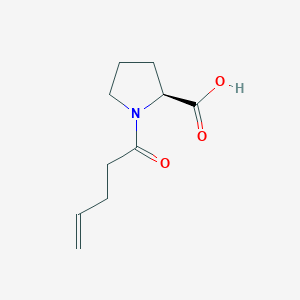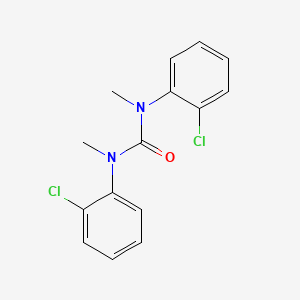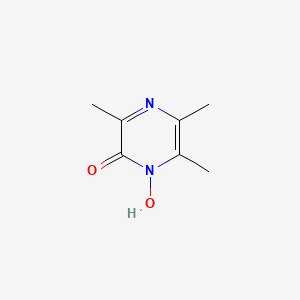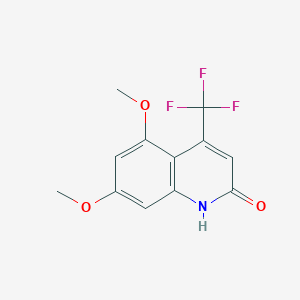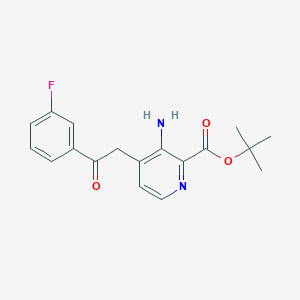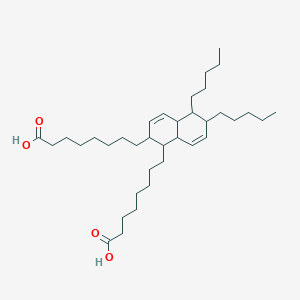
8,8'-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid is a complex organic compound characterized by its unique structure. This compound belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of pentyl groups: The pentyl groups are introduced through alkylation reactions using pentyl halides and strong bases.
Attachment of octanoic acid groups: This is achieved through esterification or amidation reactions, where octanoic acid or its derivatives are reacted with the naphthalene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step of the synthesis is carried out in separate reactors.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds such as 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-naphthalene.
Hexahydronaphthalene derivatives: Compounds such as 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene.
Uniqueness
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid is unique due to its specific structural features, such as the presence of pentyl and octanoic acid groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
488780-90-1 |
|---|---|
分子式 |
C36H62O4 |
分子量 |
558.9 g/mol |
IUPAC名 |
8-[1-(7-carboxyheptyl)-5,6-dipentyl-1,2,4a,5,6,8a-hexahydronaphthalen-2-yl]octanoic acid |
InChI |
InChI=1S/C36H62O4/c1-3-5-13-19-29-25-27-34-32(22-16-10-8-12-18-24-36(39)40)30(20-15-9-7-11-17-23-35(37)38)26-28-33(34)31(29)21-14-6-4-2/h25-34H,3-24H2,1-2H3,(H,37,38)(H,39,40) |
InChIキー |
JVKBKHVHMOBWOR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C=CC2C(C1CCCCC)C=CC(C2CCCCCCCC(=O)O)CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
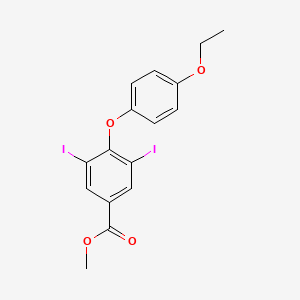
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
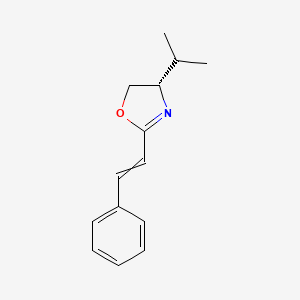
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
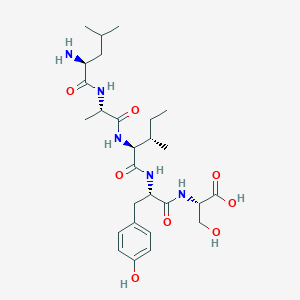
![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
